molecular formula C5H14ClN3 B8180302 1,1,3,3-Tetramethylguanidine hydrochloride

1,1,3,3-Tetramethylguanidine hydrochloride

Cat. No.: B8180302
M. Wt: 151.64 g/mol
InChI Key: GMGZEOLIKDSQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetramethylguanidine hydrochloride is an organic compound with the molecular formula C5H14ClN3. It is a derivative of 1,1,3,3-tetramethylguanidine, a strong base commonly used in organic synthesis. This compound is known for its high basicity and is often employed as a catalyst in various chemical reactions.

Preparation Methods

1,1,3,3-Tetramethylguanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydrocyanic acid with dimethylamine in the presence of chlorine in an alcohol solvent, such as methanol or ethanol . The reaction conditions typically include a temperature range of 0-75°C, with the optimal range being 20-40°C when methanol is used as the solvent . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

1,1,3,3-Tetramethylguanidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, nitrothymidines, and bismuth compounds. The major products formed from these reactions are alkyl nitriles, aldehydes, and ketones.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethylguanidine hydrochloride primarily involves its strong basicity. It acts as a proton acceptor, facilitating various chemical reactions by deprotonating substrates and stabilizing reaction intermediates. This property makes it an effective catalyst in organic synthesis, particularly in reactions requiring strong bases .

Comparison with Similar Compounds

1,1,3,3-Tetramethylguanidine hydrochloride can be compared with other similar compounds, such as:

Other related compounds include dimethylurea, metformin, and buformin . The uniqueness of this compound lies in its high basicity and versatility in various chemical reactions.

Properties

IUPAC Name

[amino(dimethylamino)methylidene]-dimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.ClH/c1-7(2)5(6)8(3)4;/h6H,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGZEOLIKDSQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1729-17-5
Record name Guanidine, N,N,N′,N′-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1729-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, 1,1,3,3-tetramethyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetramethylguanidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1,1,3,3-Tetramethylguanidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,1,3,3-Tetramethylguanidine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,1,3,3-Tetramethylguanidine hydrochloride
Reactant of Route 5
Reactant of Route 5
1,1,3,3-Tetramethylguanidine hydrochloride
Reactant of Route 6
1,1,3,3-Tetramethylguanidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.